3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
Starting Material: 2-aminobenzenethiol
Reagents: Bromine, acetic acid
Conditions: Reflux to form benzo[d]thiazole
Esterification with 3,4-Dimethoxybenzoic Acid
Reagents: 3,4-dimethoxybenzoic acid, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
Conditions: Room temperature, overnight reaction
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Mechanism of Action
Target of Action
Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities and are often used in drug discovery . They have been reported to have anti-tubercular properties, suggesting that they might target Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .
Result of Action
The molecular and cellular effects of this compound would depend on its specific target and mode of action. For example, if it targets a bacterial enzyme, it might inhibit the growth of the bacteria .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I (Topo I) . This suggests that 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate may also interact with DNA and other biomolecules in a similar manner.
Cellular Effects
It has been suggested that thiazole derivatives can induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis . These effects could potentially be observed with this compound as well.
Molecular Mechanism
Based on the known interactions of thiazole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions
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Preparation of Chromenone Core
Starting Material: 2-hydroxyacetophenone
Reagents: Acetic anhydride, sulfuric acid
Conditions: Reflux for several hours to form 4-oxo-4H-chromen-7-ol
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
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Reduction
- The benzothiazole moiety can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
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Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Medicine
Anticancer Agents: The chromenone core has been studied for its anticancer properties, and this compound could be explored for its potential to inhibit cancer cell growth.
Industry
Dyes and Pigments: The compound’s chromophore properties make it useful in the development of dyes and pigments for industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its topoisomerase I inhibitory activity and anticancer properties.
2-(Benzo[d]thiazol-2-yl)phenol: Exhibits antimicrobial and antifungal activities.
3-(Benzo[d]thiazol-2-yl)-2-methylaniline: Used in the synthesis of various bioactive molecules.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to its combination of a benzothiazole moiety, a chromenone core, and a dimethoxybenzoate ester. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6S/c1-14-19(33-26(29)15-8-10-20(30-2)21(12-15)31-3)11-9-16-23(28)17(13-32-24(14)16)25-27-18-6-4-5-7-22(18)34-25/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCJXVYMFVOEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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